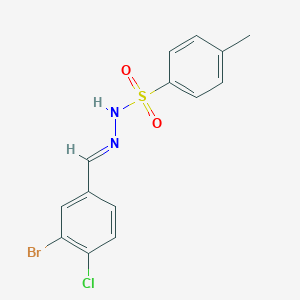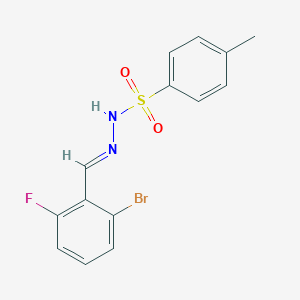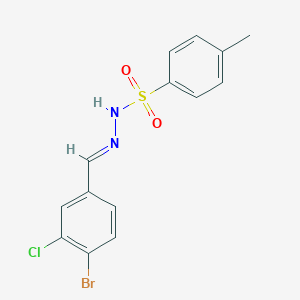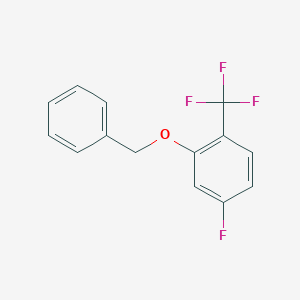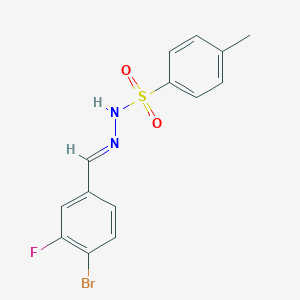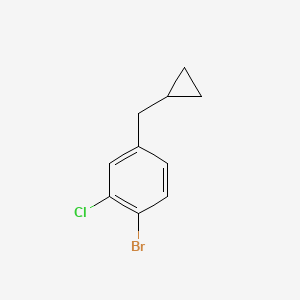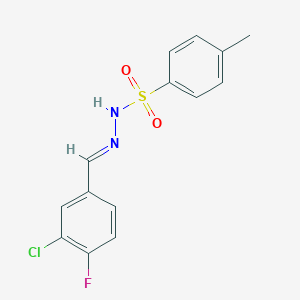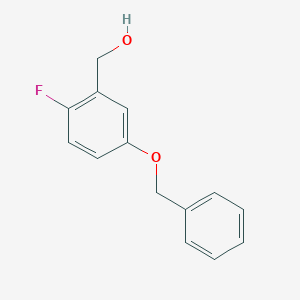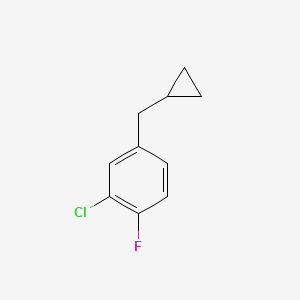
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was obtained through a five-step substitution reaction . The synthesis of such compounds often involves techniques like Suzuki–Miyaura coupling .Mécanisme D'action
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene is a versatile reagent that acts as a catalyst in the synthesis of other compounds. It is able to form strong bonds with other molecules, which allows it to act as a bridge between two molecules. This allows it to be used in a variety of chemical reactions, such as the synthesis of heterocycles, polymers, and pharmaceuticals.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is known to be a potent inhibitor of a number of enzymes, including cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene is a useful reagent in a number of laboratory experiments. It is relatively easy to obtain and is relatively stable, making it an ideal reagent for a variety of synthetic organic chemistry experiments. However, it is important to note that it is a potent inhibitor of a number of enzymes, and should be handled with care.
Orientations Futures
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene has potential applications in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. It could also be used in the development of electrochemical and optical devices. Additionally, it could be used in the development of catalysts for organic reactions, as well as for the synthesis of heterocycles and other compounds. Finally, it could be used to study the structure and function of enzymes, as well as to develop new methods for the synthesis of drugs and other compounds.
Méthodes De Synthèse
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene can be synthesized by the reaction of 1-fluoro-2-chlorobenzene and cyclopropylmethyl bromide. This reaction is carried out in the presence of a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is typically carried out at room temperature and is complete within a few hours. The product is a colorless crystalline solid.
Applications De Recherche Scientifique
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as heterocycles, polymers, and pharmaceuticals. It is also used in the synthesis of organic and inorganic compounds, such as polymers, dyes, and catalysts. It is also used in the synthesis of organic and inorganic materials for use in electrochemical and optical devices.
Propriétés
IUPAC Name |
2-chloro-4-(cyclopropylmethyl)-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDVLMKDVNEZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




